molecular formula C16H22N4O3 B11394478 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(3-methoxypropyl)-2H-1,2,3-triazole-4-carboxamide

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(3-methoxypropyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11394478
M. Wt: 318.37 g/mol
InChI Key: UERMEQXUTNJSIQ-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(3-methoxypropyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(3-methoxypropyl)-2H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a approach, which involves the cycloaddition of an azide and an alkyne.

    Introduction of the Hydroxymethyl Group: This can be achieved through a hydromethylation reaction, where a hydroxymethyl group is added to the triazole ring.

    Attachment of the 4-ethylphenyl and 3-methoxypropyl Groups: These groups can be introduced through substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(3-methoxypropyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenyl and methoxypropyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halides and nucleophiles are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(3-methoxypropyl)-2H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(3-methoxypropyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Other compounds in this class include 1,2,3-triazole-4-carboxylic acid and 1,2,3-triazole-4-carboxylate esters.

    Phenyltriazoles: Compounds such as 4-phenyl-1,2,3-triazole and 4-ethylphenyl-1,2,3-triazole.

Uniqueness

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(3-methoxypropyl)-2H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl and methoxypropyl groups may enhance its solubility and bioavailability, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H22N4O3

Molecular Weight

318.37 g/mol

IUPAC Name

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(3-methoxypropyl)triazole-4-carboxamide

InChI

InChI=1S/C16H22N4O3/c1-3-12-5-7-13(8-6-12)20-18-14(11-21)15(19-20)16(22)17-9-4-10-23-2/h5-8,21H,3-4,9-11H2,1-2H3,(H,17,22)

InChI Key

UERMEQXUTNJSIQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCCCOC)CO

Origin of Product

United States

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